2-chloro-N-[3-(hexylamino)-3-oxopropyl]benzamide
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Overview
Description
3-[(2-Chlorophenyl)formamido]-N-hexylpropanamide is an organic compound that features a chlorinated aromatic ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)formamido]-N-hexylpropanamide typically involves the reaction of 2-chloroaniline with hexylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)formamido]-N-hexylpropanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
- **Oxidation
Properties
Molecular Formula |
C16H23ClN2O2 |
---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
2-chloro-N-[3-(hexylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-3-4-7-11-18-15(20)10-12-19-16(21)13-8-5-6-9-14(13)17/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
UWBCVMZDIXWPED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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